molecular formula C9H13BrN2O B2418440 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol CAS No. 1698344-80-7

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Cat. No. B2418440
CAS RN: 1698344-80-7
M. Wt: 245.12
InChI Key: ABZGTLFBXNBWGD-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 5-bromo-2-(hydroxy(methyl)amino)pentan-1-ol or BBMP, and it is a derivative of pyridine. BBMP has a molecular formula of C8H13BrN2O2 and a molecular weight of 248.11 g/mol.

Scientific Research Applications

Antituberculosis Activity

Research involving similar compounds, such as (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has shown significant antituberculosis activity. This compound is in the final stage of clinical trials and is prepared for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Electrocatalytic Carboxylation

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 highlights the potential of similar compounds in chemical synthesis. This process was conducted in an ionic liquid and resulted in a high yield and selectivity of 6-aminonicotinic acid (Feng et al., 2010).

Synthesis of Antimicrobial Agents

Substituted phenyl azetidines, including compounds related to 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol, have been synthesized and characterized for potential antimicrobial applications. These compounds have been evaluated for their antimicrobial activity, demonstrating the broader potential of such chemical structures in medical applications (Doraswamy & Ramana, 2013).

Copper Catalysis in Amination

A study on the amination of aryl halides, including bromopyridine, under copper catalysis, sheds light on the chemical transformation potential of such compounds. This process demonstrates the efficiency of copper catalysis in converting bromopyridine to aminopyridine (Lang et al., 2001).

Chemical Synthesis and Cell Bioassay

The synthesis of a minilibrary using butan-1-amine and other core amino compounds for a solution-phase synthesis was explored. These compounds were then subjected to a cellular bioassay, indicating their potential use in both chemical synthesis and biological applications (Chiang et al., 2009).

properties

IUPAC Name

4-[(5-bromopyridin-2-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-3-4-9(12-7-8)11-5-1-2-6-13/h3-4,7,13H,1-2,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZGTLFBXNBWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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